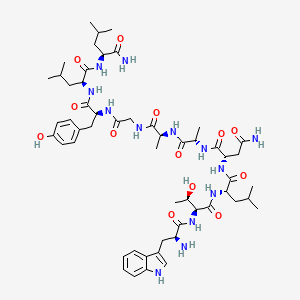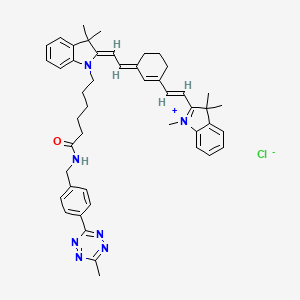
Cy7 tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 tetrazine is a compound that combines the properties of the near-infrared dye Cyanine7 with a tetrazine functional group. This combination makes this compound an excellent building block for labeling trans-cyclooctene-modified biological molecules, such as peptides, proteins, and oligonucleotides, for near-infrared fluorescence imaging in vivo and other fluorescence-based biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy7 tetrazine typically involves the conjugation of Cyanine7 dye with a tetrazine moiety. The tetrazine group is often introduced through the reaction of a tetrazine derivative with a Cyanine7 dye precursor. Common synthetic methods include:
Microwave-assisted synthesis: This method accelerates the reaction by providing uniform heating, leading to higher yields and shorter reaction times.
Solid-phase synthesis: This technique allows for the stepwise assembly of the compound on a solid support, facilitating purification and increasing efficiency.
Metal-based catalysis: Metal catalysts, such as palladium or copper, are used to promote the formation of the tetrazine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cy7 tetrazine undergoes various chemical reactions, including:
Inverse electron-demand Diels-Alder (IEDDA) reaction: This is the most notable reaction, where this compound reacts with strained alkenes, such as trans-cyclooctene, to form stable covalent bonds.
Substitution reactions: Tetrazine derivatives can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the tetrazine ring.
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene for IEDDA reactions and various nucleophiles for substitution reactions
Major Products:
IEDDA reaction products: The major products are stable covalent adducts formed between this compound and strained alkenes.
Substitution reaction products: These reactions yield substituted tetrazine derivatives with various functional groups.
Scientific Research Applications
Cy7 tetrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action for Cy7 tetrazine involves the inverse electron-demand Diels-Alder reaction. This reaction allows this compound to selectively and rapidly react with strained alkenes, such as trans-cyclooctene, forming stable covalent bonds. This bioorthogonal reaction does not interfere with native biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Cy7.5 tetrazine: Similar to Cy7 tetrazine but with a different fluorophore, offering slightly different spectral properties.
Cy5.5 tetrazine: Another related compound with a different fluorophore, used for similar bioorthogonal labeling applications.
Uniqueness: this compound is unique due to its near-infrared fluorescence properties, which allow for deep tissue imaging and minimal background interference. Its rapid and selective reaction with strained alkenes makes it a powerful tool for bioorthogonal chemistry .
Properties
Molecular Formula |
C47H54ClN7O |
|---|---|
Molecular Weight |
768.4 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride |
InChI |
InChI=1S/C47H53N7O.ClH/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6;/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3;1H |
InChI Key |
OSIUMYUFZKKLMB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


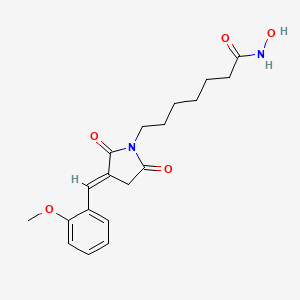

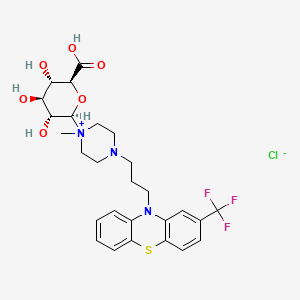

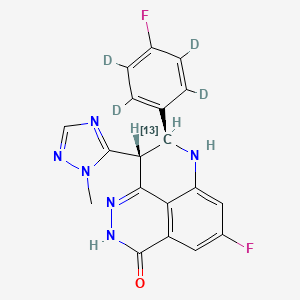
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
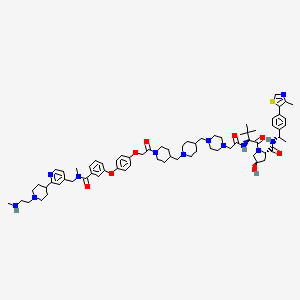
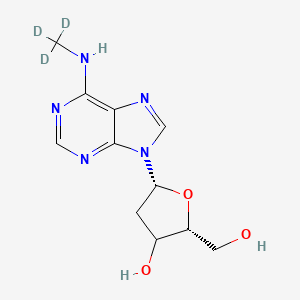
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
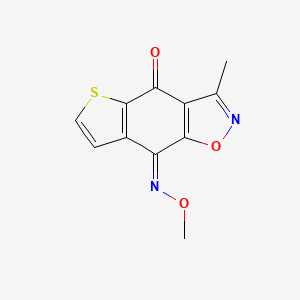

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)

